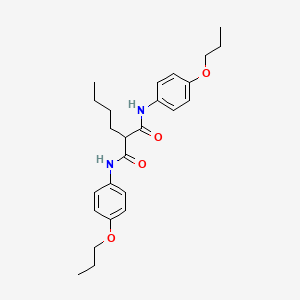
2-butyl-N,N'-bis(4-propoxyphenyl)propanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-butyl-N,N’-bis(4-propoxyphenyl)propanediamide is an organic compound characterized by its unique structure, which includes two propoxyphenyl groups attached to a propanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-butyl-N,N’-bis(4-propoxyphenyl)propanediamide typically involves a multi-step process:
Starting Materials: The synthesis begins with the preparation of 4-propoxybenzaldehyde and 2-butylpropanediamide.
Condensation Reaction: The 4-propoxybenzaldehyde undergoes a condensation reaction with 2-butylpropanediamide in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions.
Purification: The resulting product is purified using recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of 2-butyl-N,N’-bis(4-propoxyphenyl)propanediamide may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the condensation reaction efficiently.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.
Automated Purification: Employing automated purification techniques such as high-performance liquid chromatography (HPLC) for large-scale purification.
Chemical Reactions Analysis
Types of Reactions
2-butyl-N,N’-bis(4-propoxyphenyl)propanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide groups to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
2-butyl-N,N’-bis(4-propoxyphenyl)propanediamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-butyl-N,N’-bis(4-propoxyphenyl)propanediamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation or cell proliferation, depending on its application.
Comparison with Similar Compounds
Similar Compounds
2-butyl-N,N’-bis(4-hydroxyphenyl)propanediamide: Similar structure but with hydroxy groups instead of propoxy groups.
2-butyl-N,N’-bis(4-methoxyphenyl)propanediamide: Contains methoxy groups instead of propoxy groups.
Uniqueness
This detailed overview provides a comprehensive understanding of 2-butyl-N,N’-bis(4-propoxyphenyl)propanediamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C25H34N2O4 |
|---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
2-butyl-N,N'-bis(4-propoxyphenyl)propanediamide |
InChI |
InChI=1S/C25H34N2O4/c1-4-7-8-23(24(28)26-19-9-13-21(14-10-19)30-17-5-2)25(29)27-20-11-15-22(16-12-20)31-18-6-3/h9-16,23H,4-8,17-18H2,1-3H3,(H,26,28)(H,27,29) |
InChI Key |
RHNBAQCDHQTMPK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=O)NC1=CC=C(C=C1)OCCC)C(=O)NC2=CC=C(C=C2)OCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















